1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

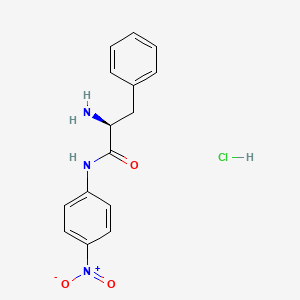

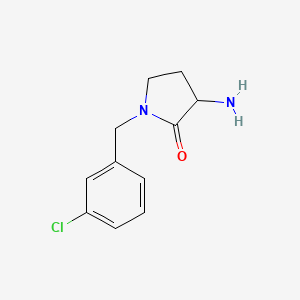

2-Methyl-3-(trifluoromethylthio)chlorobenzene is an organic compound with the molecular formula C8H6ClF3S . It is also known as 1-Chloro-2-methyl-3-trifluoromethylsulfanyl-benzene .

Molecular Structure Analysis

The molecular structure of 2-Methyl-3-(trifluoromethylthio)chlorobenzene consists of a benzene ring substituted with a methyl group, a trifluoromethylthio group, and a chlorine atom . The exact positions of these substituents on the benzene ring can vary, which would result in different isomers of the compound.Applications De Recherche Scientifique

Synthesis and Catalysis

The development and application of methodologies for the introduction of the SCF3 group into organic molecules have been a significant area of research. Rossi et al. (2018) discuss various strategies for synthesizing trifluoromethylthiolated carbonyl compounds, highlighting the use of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. This work emphasizes the importance of catalytic and stereoselective methods for obtaining enantiomerically enriched molecules, which are crucial for drug discovery and material science applications (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Electrophilic Reagents for Trifluoromethylthiolation

The search for efficient and versatile reagents for trifluoromethylthiolation has led to the development of novel electrophilic trifluoromethylthiolating agents. Shao et al. (2015) introduce shelf-stable, highly reactive reagents that can easily install the trifluoromethylthio group at the desired positions of a molecule, especially at a late stage of drug development. Their work provides a broad substrate scope and demonstrates the reagents' utility in transition-metal-catalyzed and organocatalytic asymmetric trifluoromethylthiolation reactions (Shao, Xu, Lu, & Shen, 2015).

Trifluoromethylthiolation and Bifunctionalization Techniques

Advanced techniques for the direct trifluoromethylthiolation and bifunctional chlorotrifluoromethylthiolation of organic compounds have been developed. Jiang et al. (2018) demonstrate the use of trifluoromethanesulfinyl chloride for catalyst-free trifluoromethylthiolation of indoles, thiophenes, and ketones. This approach allows for the functionalization of a wide range of substrates under mild conditions, showcasing the versatility and efficiency of the reagent for introducing the SCF3 group into various molecular frameworks (Jiang, Yan, Wang, Ding, Yi, & Zhang, 2018).

Propriétés

IUPAC Name |

1-chloro-2-methyl-3-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3S/c1-5-6(9)3-2-4-7(5)13-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABCAEKFJVLYTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-Pyrrolyl)methyl]piperidine](/img/structure/B6332069.png)

![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)

![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)

![2-[3-(4-methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B6332139.png)